2-(1H-1,2,3-benzotriazol-5-yl)acetic acid
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Overview
Description
2-(1H-1,2,3-benzotriazol-5-yl)acetic acid is a chemical compound with the CAS Number: 491612-10-3. It has a molecular weight of 177.16 and is typically stored at room temperature . The compound is in the form of a powder .
Synthesis Analysis
The synthesis of benzotriazole, a related compound, involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O2/c12-8(13)4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4H2,(H,12,13)(H,9,10,11) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Benzotriazole, a related compound, can react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
1. Ligand Synthesis and Metal Complex Formation
2-(1H-1,2,3-benzotriazol-5-yl)acetic acid has been utilized in the synthesis of ligands and metal complexes. For instance, its reaction with dichloroacetic acid leads to the formation of bis(2H-benzotriazol-2-yl)methane, which upon further reactions yields tripodal N,N,O ligands. These ligands have been used to form metal complexes such as manganese tricarbonyl and ruthenium complexes, showcasing its role in coordination chemistry (Hübner et al., 2010).
2. Antifungal Activity
Compounds derived from this compound exhibit notable antifungal properties. For example, azetidinones synthesized from this compound demonstrated moderate to good antifungal activity against C. albicans, indicating its potential in antifungal drug development (Toraskar et al., 2009).
3. Antibacterial Agents
Derivatives of this compound have been synthesized and tested for their antibacterial activity. Research shows that these compounds exhibit activity against various bacteria, including E. coli and S. aureus, suggesting their application in the development of new antibacterial agents (Rani et al., 2021).
4. Synthesis of Pyridine Derivatives
This compound is also instrumental in the synthesis of pyridine derivatives. The base-promoted reactions of benzotriazolyl-containing acetic acid derivatives with α,β-unsaturated ketones have been used to efficiently access previously difficult-to-attain 3-unsubstituted pyridine derivatives, highlighting its utility in organic synthesis (Katritzky et al., 1997).
5. Coordination Polymer Synthesis
Hydrothermal reactions involving this compound have led to the creation of novel coordination polymers with manganese ions. These polymers exhibit interesting properties like π-stacking interactions, indicating their potential in materials science (Wang et al., 2011).
6. Development of Antimicrobial Agents
Research on metal coordination complexes based on this compound reveals moderate antibacterial, antifungal, and pesticide bioactivities. These findings suggest its application in the development of new antimicrobial agents (Ma et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Benzotriazole derivatives have been known to interact with various enzymes and receptors .
Mode of Action
It’s known that benzotriazole derivatives can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Benzotriazole derivatives have been shown to influence various biochemical pathways .
Result of Action
Benzotriazole derivatives have been known to exhibit various biological activities .
Biochemical Analysis
Biochemical Properties
Benzotriazole derivatives have been shown to exhibit diverse biological activities such as antitumor, antibacterial, antifungal, antimalarial, antiviral, and anti-inflammatory activities
Cellular Effects
Benzotriazole derivatives have been found to have significant effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzotriazole derivatives have been found to interact with biomolecules, inhibit or activate enzymes, and change gene expression
Properties
IUPAC Name |
2-(2H-benzotriazol-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4H2,(H,12,13)(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORIVBNPDYSFES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491612-10-3 |
Source
|
Record name | 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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